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molecular formula C9H17NO4 B044928 BOC-N-ethylglycine CAS No. 149794-10-5

BOC-N-ethylglycine

Cat. No. B044928
M. Wt: 203.24 g/mol
InChI Key: SPBIXXXFDSLALC-UHFFFAOYSA-N
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Patent
US06180759B2

Procedure details

To a 3° C. solution of 86 g (423 mmole) of N-[(1,1-dimethylethoxy)carbonyl]-N-ethylglycine, 21.4 g (465 mmole) of ethanol and 5.17 g (42.3 mmole) of 4-dimethylaminopyridine in 600 mL of dichloromethane is added 47 g (46.2 mmole) of triethylamine, followed by portionwise addition of 89.1 g (46.5 mmole) of 3-N,N-dimethylaminopropylethylcarbodiimide hydrochloride. The stirred mixture is allowed to warm to ambient temperature and stir overnight. The reaction mixture is washed with water, saturated aqueous sodium bicarbonate and brine, dried over magnesium sulfate, filtered, and concentrated in vacuo to give N-[(1,1-dimethylethoxy)carbonyl]-N-ethylglycine ethyl ester (88 g) as an oil. MS (FAB) 232 (M+H)+.
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
5.17 g
Type
catalyst
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
3-N,N-dimethylaminopropylethylcarbodiimide hydrochloride
Quantity
89.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:14])([O:4][C:5]([N:7]([CH2:12][CH3:13])[CH2:8][C:9]([OH:11])=[O:10])=[O:6])[CH3:3].[CH2:15](O)[CH3:16].C(N(CC)CC)C>CN(C)C1C=CN=CC=1.ClCCl>[CH2:15]([O:10][C:9](=[O:11])[CH2:8][N:7]([C:5]([O:4][C:2]([CH3:14])([CH3:1])[CH3:3])=[O:6])[CH2:12][CH3:13])[CH3:16]

Inputs

Step One
Name
Quantity
86 g
Type
reactant
Smiles
CC(C)(OC(=O)N(CC(=O)O)CC)C
Name
Quantity
21.4 g
Type
reactant
Smiles
C(C)O
Name
Quantity
47 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5.17 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
600 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
3-N,N-dimethylaminopropylethylcarbodiimide hydrochloride
Quantity
89.1 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture is washed with water, saturated aqueous sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(CN(CC)C(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 88 g
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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